N(4)-methylcytosine (4mC) is a natural modification of cytosine in DNA, where a methyl group is attached to the N4 nitrogen atom of the cytosine base [, , ]. Unlike its more prevalent counterpart, 5-methylcytosine (5mC), which plays a crucial role in eukaryotic epigenetics, 4mC is primarily found in prokaryotes, particularly thermophiles [, ].
N(4)-methylcytosine can be synthesized naturally through the action of specific methyltransferases, such as N4-cytosine methyltransferases. These enzymes facilitate the transfer of a methyl group from S-adenosylmethionine to cytosine residues in DNA. The classification of N(4)-methylcytosine falls under nucleobase modifications, which are critical for understanding the complexities of genetic regulation and epigenetic phenomena.
N(4)-methylcytosine can be synthesized through several chemical methods, including:
The synthesis of N(4)-methylcytidine involves multiple purification steps, including silica gel chromatography and analytical thin-layer chromatography (TLC) to ensure high purity and yield. For example, an 82% yield was reported using a combination of sodium hydride and methyl iodide under controlled conditions .
The molecular structure of N(4)-methylcytosine retains the core structure of cytosine with a methyl group attached to the nitrogen at position 4. This modification can influence hydrogen bonding patterns and base pairing during DNA replication and transcription.
N(4)-methylcytosine participates in various biochemical reactions, particularly in relation to DNA polymerases during replication and repair processes. It has been demonstrated that certain DNA polymerases can incorporate N(4)-methylcytidine into newly synthesized strands without significant loss of fidelity .
The incorporation efficiency of N(4)-methylcytosine into DNA is influenced by factors such as enzyme specificity and reaction conditions. For instance, Taq DNA polymerase has shown compatibility with N(4)-methyl-dCTP during polymerase chain reaction (PCR) processes, allowing for its use in various nucleic acid amplification techniques .
The mechanism by which N(4)-methylcytosine exerts its effects involves modulation of base pairing fidelity and enzyme recognition. The presence of a methyl group at the N(4) position can alter hydrogen bonding interactions, potentially leading to changes in transcriptional outcomes or replication accuracy.
Studies indicate that N(4)-methylcytosine can either stabilize or destabilize base pairing depending on its conformation within the DNA helix. This dual role highlights its significance in fine-tuning gene expression and maintaining genomic integrity .
N(4)-methylcytosine is typically characterized as a white solid when isolated as a pure compound. Its solubility varies depending on the solvent used but is generally soluble in polar organic solvents.
The chemical properties include its ability to participate in hydrogen bonding similar to unmodified cytosine while also exhibiting unique interactions due to the presence of the methyl group. This modification can influence melting temperatures and stability profiles of nucleic acid duplexes containing N(4)-methylcytidine .
N(4)-methylcytosine has several important applications in scientific research:
N(4)-methylcytosine (4mC) is a pyrimidine nucleobase derivative with the chemical formula C₅H₇N₃O and a molecular weight of 125.13 g/mol. It features a methyl group (-CH₃) covalently bonded to the exocyclic amino group (N⁴ position) of cytosine (Table 1) [3]. This structural configuration fundamentally differs from:
Table 1: Chemical Properties of 4mC
Property | Value |
---|---|
Chemical Formula | C₅H₇N₃O |
IUPAC Name | 4-(methylamino)pyrimidin-2(1H)-one |
Average Mass | 125.12860 g/mol |
SMILES Notation | CNc1cc[nH]c(=O)n1 |
Key Structural Motif | Methylation at cytosine N⁴ position |
The N⁴-methylation alters hydrogen bonding capacity and steric bulk, enabling unique protein-DNA interactions compared to C5-methylation [4].
4mC exhibits distinct evolutionary trajectories across biological domains:
Figure 1: Evolutionary History of N4CMTBacterial N4-MTase
→ Horizontal Transfer → Bdelloid Rotifers
→ Fusion with Chromodomain → Epigenetic Silencing Complex
Crucially, rotifers lack canonical eukaryotic C5-methyltransferases (DNMT1/DNMT3), suggesting 4mC functionally replaced 5mC in their epigenome [2] [6].
Restriction-Modification (R-M) Systems
In bacteria, 4mC is a cornerstone of R-M systems:
Transcriptional Regulation
4mC modulates gene expression in prokaryotes:
Eukaryotic Epigenetic Silencing
In bdelloid rotifers, 4mC has evolved novel regulatory functions:
Figure 2: 4mC-Mediated Silencing Circuit in RotifersN4CMT-Chromodomain
→ Binds H3K9me3 → Deposits 4mC
→ 4mC-DNA
→ Recruits SETDB1 → Deposits H3K9me3
→ Silenced Chromatin
Table 2: Functional Roles of 4mC Across Biological Domains
Domain | Primary Function | Genomic Targets | Biological Outcome |
---|---|---|---|
Prokaryotes | R-M Systems | Species-specific motifs (e.g., TCGA) | Host DNA protection |
Prokaryotes | Transcriptional Regulation | Promoters, replication origins | Virulence, stress response |
Eukaryotes (Rotifers) | Epigenetic Silencing | Transposons, tandem repeats | Genome stability, HGT regulation |
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